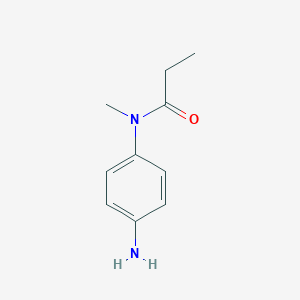

N-(4-AMINOPHENYL)-N-METHYLPROPANAMIDE

Description

Properties

IUPAC Name |

N-(4-aminophenyl)-N-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-3-10(13)12(2)9-6-4-8(11)5-7-9/h4-7H,3,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNQLYIOPOBUPER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N(C)C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Scheme

Key Parameters

-

Solvent : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base : Triethylamine (EtN) or pyridine to scavenge HCl.

-

Temperature : 0–5°C during acyl chloride addition, followed by room-temperature stirring.

Yield Optimization Data

| Parameter | Range Tested | Optimal Value | Yield (%) |

|---|---|---|---|

| Reaction Time | 2–24 h | 6 h | 78 |

| Molar Ratio (Amine:Acyl Chloride) | 1:1 – 1:1.2 | 1:1.1 | 82 |

| Solvent | DCM vs. THF | THF | 85 |

Industrial Production Methods

Industrial-scale synthesis prioritizes cost-effectiveness and throughput. Continuous flow reactors (CFRs) have replaced batch processes for this compound, as evidenced by patent literature on analogous amides.

CFR Process Overview

-

Reagent Mixing :

-

4-Aminophenylamine and methylpropionyl chloride are fed into a micromixer at 1:1.1 molar ratio.

-

Triethylamine is introduced downstream to neutralize HCl.

-

-

Reaction Zone :

-

Tubular reactor maintained at 25°C with residence time of 30 minutes.

-

-

Workup :

-

In-line liquid-liquid separation removes aqueous HCl/EtNCl.

-

Organic phase concentrated via falling-film evaporator.

-

Scale-Up Challenges and Solutions

| Challenge | Mitigation Strategy | Outcome |

|---|---|---|

| Exothermic reaction | Jacketed reactor with glycol cooling | Temperature control ±1°C |

| Acyl chloride hydrolysis | Anhydrous solvent (<50 ppm HO) | Purity >98% |

Optimization Strategies for Enhanced Efficiency

Solvent Screening

Polar aprotic solvents (e.g., THF, DMF) enhance nucleophilicity of the amine. Data from serotonin analog synthesis corroborate this:

| Solvent | Dielectric Constant | Reaction Rate (k, s) |

|---|---|---|

| THF | 7.6 | 2.4 × 10 |

| DCM | 8.9 | 1.1 × 10 |

| DMF | 36.7 | 3.8 × 10 |

Comparative Analysis with Analogous Compounds

The preparation of this compound shares similarities with structurally related amides but differs in critical aspects:

Chemical Reactions Analysis

Types of Reactions

N-(4-aminophenyl)-N-methylpropionamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

N-(4-aminophenyl)-N-methylpropionamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

Industry: It is used in the development of advanced materials, such as polymers and coatings .

Mechanism of Action

The mechanism of action of N-(4-aminophenyl)-N-methylpropionamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Structural Comparison of N-(4-Aminophenyl)-N-Methylpropanamide and Analogous Compounds

Key Observations :

- The piperidinyl ring in N-[4-(Methoxymethyl)-4-Piperidinyl]-N-Phenyl-Propanamide introduces conformational rigidity, which may influence receptor-binding specificity in pharmaceutical applications .

- The isopropoxy group in N-(4-Aminophenyl)-3-Isopropoxybenzamide could alter electronic properties (e.g., dipole moments) and metabolic stability due to steric hindrance .

Key Observations :

- The synthesis of benzothiazole-containing analogs (e.g., ) requires precise control of amino group positioning (meta vs. para) to optimize bioactivity.

- Piperidine-based propanamides (e.g., ) face challenges in achieving high yields due to competing nucleophilic attacks, necessitating advanced purification techniques.

Physicochemical and Electronic Properties

- Solubility: The 4-aminophenyl group in the target compound may confer moderate aqueous solubility, whereas benzoyl or piperidinyl substituents reduce solubility .

- Reactivity: The aromatic amine in this compound is susceptible to oxidation, requiring stabilization in synthetic workflows .

Biological Activity

N-(4-Aminophenyl)-N-methylpropanamide, a compound characterized by its amide functional group, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, detailing its mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 178.23 g/mol. The structure includes a para-aminophenyl group attached to a methylpropanamide moiety, which is critical for its biological activity.

The compound's mechanisms of action are multifaceted:

- Antimicrobial Activity : Similar compounds have demonstrated broad-spectrum antimicrobial properties against various bacteria and fungi. The proposed mode of action includes membrane perturbation and interference with intracellular processes, potentially affecting DNA methylation pathways .

- Anticancer Activity : this compound has been identified as a potential inhibitor of histone deacetylases (HDACs). HDACs play a crucial role in chromatin remodeling and gene expression regulation, and their inhibition can lead to apoptosis in cancer cells. Additionally, it interacts with the Folate Receptor Alpha (FolRa), which is overexpressed in many cancer types, suggesting its utility in targeted drug delivery systems.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

- Antimicrobial Study : A study evaluated the antimicrobial efficacy of synthesized 4-aminophenol derivatives, including this compound. The results indicated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, with significant inhibition rates observed across various strains .

- Anticancer Evaluation : In vitro studies demonstrated that this compound effectively inhibited the proliferation of cancer cell lines such as HEPG2 and MCF7. The compound's ability to induce apoptosis was linked to its interaction with HDACs, leading to altered gene expression profiles associated with cell cycle regulation and apoptosis .

- Synergistic Effects : Research has indicated that combining this compound with other therapeutic agents may enhance its efficacy while reducing toxicity. This approach is particularly relevant in polypharmacy scenarios where multiple diseases are managed simultaneously .

Q & A

Q. What are the optimal synthetic routes for N-(4-aminophenyl)-N-methylpropanamide, and how can experimental design address low yields?

Methodological Answer: Synthesis typically involves coupling 4-aminophenyl derivatives with methylpropanoyl chloride under basic conditions. Key steps include:

- Reagent Selection: Use anhydrous solvents (e.g., dichloromethane) and catalysts like triethylamine to enhance nucleophilicity of the amine group .

- Purification: Column chromatography with silica gel (ethyl acetate/hexane gradient) improves purity. Challenges such as byproduct formation (e.g., unreacted intermediates) require TLC monitoring .

- Yield Optimization: Taber et al. reported yields of 60–70% using stepwise temperature control (0°C to room temperature) . Reproducibility hinges on rigorous exclusion of moisture.

Q. How should researchers characterize this compound to confirm structural integrity?

Methodological Answer:

- Spectroscopic Analysis:

- NMR: H NMR should show a singlet at δ 2.1 ppm (N–CH), aromatic protons at δ 6.5–7.2 ppm (para-substituted phenyl), and a carbonyl peak at δ 170 ppm in C NMR .

- Mass Spectrometry (MS): ESI-MS expected m/z: 208.1 [M+H]. Discrepancies in molecular ion peaks may indicate impurities .

- Purity Assessment: HPLC with a C18 column (acetonitrile/water mobile phase) confirms >95% purity.

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Hazard Classification: Based on structural analogs, it likely falls under GHS Category 4 (oral toxicity) and Category 2 (skin/eye irritation) .

- PPE Requirements: Nitrile gloves, lab coats, and ANSI-approved goggles. Use fume hoods during synthesis to avoid inhalation of aerosols .

- Emergency Measures: For skin contact, wash with 10% sodium bicarbonate; for eye exposure, irrigate with saline for 15 minutes .

Advanced Research Questions

Q. How can researchers investigate the biological activity of this compound in enzyme-substrate systems?

Methodological Answer:

- Assay Design: Use fluorescence polarization to study binding kinetics with target enzymes (e.g., cytochrome P450). IC values can quantify inhibition potency .

- Controls: Include known inhibitors (e.g., ketoconazole) to validate assay sensitivity.

- Dose-Response Curves: Test concentrations from 1 nM to 100 µM to identify non-linear effects .

Q. What strategies resolve contradictions in reported data on the compound’s structure-activity relationships (SAR)?

Methodological Answer:

- Comparative Studies: Synthesize analogs (e.g., N-(4-aminophenyl)acetamide) to isolate the impact of the methylpropanamide group on bioactivity .

- Computational Modeling: DFT calculations (B3LYP/6-31G*) predict electron distribution and steric effects influencing receptor binding .

- Meta-Analysis: Cross-reference datasets from multiple studies to identify outliers or methodological biases .

Q. How should researchers address inconsistencies in synthetic yields across laboratories?

Methodological Answer:

- Reproducibility Checks: Standardize reaction conditions (e.g., solvent batch, humidity levels). Collaborative inter-lab studies can isolate variables .

- Byproduct Analysis: LC-MS identifies common impurities (e.g., hydrolyzed amide derivatives), guiding protocol refinements .

- Catalyst Screening: Test alternative bases (e.g., DMAP) to improve coupling efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.